Nickel;1,1,1-trifluoropentane-2,4-dione
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Overview
Description
Nickel;1,1,1-trifluoropentane-2,4-dione, also known as nickel(II) trifluoroacetylacetonate, is a coordination compound where nickel is complexed with 1,1,1-trifluoropentane-2,4-dione. This compound is of significant interest due to its unique chemical properties and applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel;1,1,1-trifluoropentane-2,4-dione typically involves the reaction of nickel(II) salts with 1,1,1-trifluoropentane-2,4-dione in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Nickel;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can also be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the trifluoropentane-2,4-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetone under controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while reduction reactions may produce nickel(I) complexes. Substitution reactions result in the formation of new nickel complexes with different ligands .
Scientific Research Applications
Nickel;1,1,1-trifluoropentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of nickel;1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with various ligands. The nickel ion acts as a central metal atom, coordinating with the trifluoropentane-2,4-dione ligand through its oxygen atoms. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
Comparison with Similar Compounds
Nickel;1,1,1-trifluoropentane-2,4-dione can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar in structure but with different ligands, leading to variations in chemical properties and applications.
Nickel(II) hexafluoroacetylacetonate: Contains a hexafluoroacetylacetonate ligand, which imparts different reactivity and stability.
Nickel(II) trifluoroacetate: Another fluorinated nickel complex with distinct properties and uses.
Properties
IUPAC Name |
nickel;1,1,1-trifluoropentane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLEPCFUAPGMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6NiO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14324-83-5 |
Source
|
Record name | NSC174292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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